2-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Description
Properties
IUPAC Name |
2-methylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c1-11-8-9-5-6-3-2-4-7(6)10-8/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQZZMKLFMUHRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2CCCC2=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36274-34-7 | |
| Record name | 2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-thiouracil as a starting material, which is converted to 2-methylthio-4-pyrimidinone through methylation using methyl iodide under basic conditions . This intermediate can then undergo further reactions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis starting from commercially available precursors. The process typically includes steps such as methylation, cyclization, and purification to obtain the final product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
Anti-inflammatory Applications
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including 2-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process.
- Mechanism of Action : The inhibition of COX-2 leads to reduced production of prostaglandins, which are mediators of inflammation. In vitro studies have shown that certain derivatives demonstrate IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Case Study : A study involving several pyrimidine derivatives reported that compounds with specific substituents significantly suppressed COX-2 activity, indicating their potential as anti-inflammatory agents .
Anticancer Properties
The compound has also been investigated for its anticancer properties, particularly in relation to its ability to inhibit tumor cell proliferation.
- Mechanism : The structure-activity relationship (SAR) studies suggest that modifications in the chemical structure can enhance the potency against various cancer cell lines. For instance, substituents such as methoxy groups have been identified as crucial for activity against microtubules in cancer cells .
- Case Study : A series of substituted cyclopenta[d]pyrimidines were synthesized and evaluated for their antimicrotubule activity. One derivative demonstrated nanomolar inhibition of tumor cell proliferation and was found to be significantly more potent than the parent compound .
Sigma Receptor Interactions
Another promising application of this compound lies in its interaction with sigma receptors.
- Receptor Affinity : Compounds derived from this class have shown selective antagonistic activity at sigma-1 receptors (σ1R), which are implicated in various neurological disorders and pain mechanisms. For example, a derivative exhibited high selectivity and affinity for σ1R, suggesting potential applications in pain management .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Cyclopenta[d]pyrimidine Derivatives
Substituent Effects on Reactivity and Bioactivity
- Electron-Withdrawing vs. Electron-Donating Groups : Chloro (-Cl) and methylthio (-SCH₃) substituents at position 2 or 4 alter electron density. For example, 4-chloro derivatives (e.g., Compound 8 ) show cytotoxic activity, possibly due to enhanced electrophilicity. In contrast, methylthio groups may improve lipophilicity, favoring membrane permeability .
Physicochemical Properties
- Melting Points : Chlorinated derivatives (e.g., Compound 8, mp 181–183 °C ) generally exhibit higher melting points than sulfur-containing analogs, likely due to stronger intermolecular interactions.
- Solubility : Methylthio and sulfanyl groups enhance lipophilicity (logP ~2–3 estimated), which may improve bioavailability compared to polar derivatives like 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid (logP ~0.5) .
Pharmacological and Industrial Relevance
- Commercial Availability : Derivatives like 4-chloro-6,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine are marketed by suppliers such as Parchem, indicating industrial demand for halogenated analogs .
Biological Activity
2-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting key findings.
The compound features a unique cyclopenta[d]pyrimidine core structure, characterized by a fused ring system that includes nitrogen atoms. The methylthio group enhances its chemical properties, potentially influencing its biological interactions.
1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Table 1: Antimicrobial Efficacy Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
2. Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Table 2: Cytotoxicity Data of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15.4 | Apoptosis induction |
| MCF-7 | 12.3 | Cell cycle arrest |
3. Anti-inflammatory Activity
The compound exhibits anti-inflammatory effects as well. In animal models, it has shown significant inhibition of paw edema when compared to standard anti-inflammatory drugs like indomethacin.
Table 3: Anti-inflammatory Effects
| Treatment Group | Paw Edema Inhibition (%) |
|---|---|
| This compound | 43.17% |
| Indomethacin | 47.72% |
The biological activities of this compound are attributed to its interactions with various biological targets:
- Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in metabolic pathways.
- Receptor Binding: Ongoing studies are exploring its binding affinity with cellular receptors that may mediate its effects.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Anticancer Activity: A study conducted on the efficacy of the compound against lung cancer cells demonstrated a significant reduction in cell viability at concentrations as low as 12 µM.
- Antimicrobial Efficacy Study: Another investigation into the antimicrobial properties revealed that the compound effectively inhibited the growth of both gram-positive and gram-negative bacteria.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of precursors such as substituted cyclopentanones with thiourea derivatives under acidic or basic conditions. For example, cyclopenta[d]pyrimidine derivatives are synthesized via a one-pot multicomponent reaction involving cyclopentanone, thiourea, and methyl iodide, with optimized conditions (e.g., DMF as solvent, 80–100°C, 12–24 hours) yielding 60–75% purity . Key intermediates like 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine are chlorinated at the 4-position before thioetherification with methylthiol groups .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?
- Methodological Answer : Characterization relies on ¹H/¹³C NMR (e.g., δ 2.5–3.0 ppm for cyclopentane protons, δ 8.1–8.5 ppm for pyrimidine ring protons) and IR spectroscopy (C=S stretch at ~650 cm⁻¹). High-resolution mass spectrometry (HRMS) and X-ray crystallography are used to confirm molecular weight and stereochemistry . For example, cyclopenta[b]pyridine derivatives show distinct NMR splitting patterns due to ring strain and substituent effects .
Q. What are the known chemical reactivities of the methylthio group in this compound?
- Methodological Answer : The methylthio (-SMe) group undergoes nucleophilic substitution reactions, such as displacement with amines or alkoxides, to form analogs like 2-amino or 2-alkoxy derivatives. Reaction conditions (e.g., NaOH in ethanol, 60°C) must balance steric hindrance from the fused cyclopentane ring . Oxidation with H₂O₂ or mCPBA converts -SMe to sulfoxide or sulfone groups, altering electronic properties .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in thioetherification steps?
- Methodological Answer : Low yields often arise from steric hindrance at the 2-position. Strategies include:
- Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
- Microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from byproducts like disulfides .
Q. What contradictory data exist regarding the biological activity of cyclopenta[d]pyrimidine derivatives, and how can these be resolved?
- Methodological Answer : Some studies report herbicidal activity for 4-chloro analogs (e.g., inhibition of plant acetyl-CoA carboxylase), while others highlight antitumor effects via kinase inhibition . Contradictions may arise from differences in:
- Substituent positioning : Methylthio at C-2 vs. chloro at C-4 alters target binding .
- Assay conditions : Varying pH or temperature affects compound stability and activity .
- Resolution requires comparative studies using standardized assays (e.g., IC₅₀ measurements in isogenic cell lines) .
Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with enzymes like dihydrofolate reductase (DHFR). Key parameters include:
- Ligand preparation : Optimize 3D structure using Gaussian09 at the B3LYP/6-31G* level .
- Binding site analysis : Focus on hydrophobic pockets accommodating the cyclopentane ring and hydrogen bonds with pyrimidine N atoms .
- Validation via in vitro assays (e.g., fluorescence polarization) confirms computational predictions .
Comparative and Mechanistic Questions
Q. How does the methylthio substituent influence electronic properties compared to chloro or amino analogs?
- Methodological Answer : The -SMe group is electron-donating (+M effect), increasing electron density on the pyrimidine ring, as shown by DFT calculations (e.g., HOMO-LUMO gaps reduced by 0.3–0.5 eV vs. chloro analogs) . This enhances nucleophilic aromatic substitution reactivity but reduces stability under oxidative conditions .
Q. What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?
- Methodological Answer : Challenges include:
- Byproduct formation : Optimize stoichiometry (e.g., 1.2 eq methyl iodide) and use flow chemistry for precise control .
- Purification : Replace column chromatography with recrystallization (ethanol/water) for cost efficiency .
- Stability : Lyophilize the compound under inert gas to prevent sulfoxide formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
